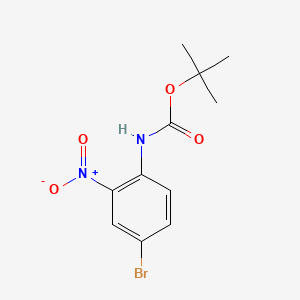

tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNWXMPJVPVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680512 | |

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327046-79-7 | |

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (4-bromo-2-nitrophenyl)carbamate (CAS: 327046-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is a key chemical intermediate widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a bromo moiety, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine on a phenyl ring, makes it a versatile building block for the synthesis of a variety of complex heterocyclic compounds and potential therapeutic agents. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it an invaluable tool in the construction of compound libraries for high-throughput screening and in the development of targeted therapeutics, particularly in the realm of oncology and neurology. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 327046-79-7 | N/A |

| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [1] |

| Molecular Weight | 317.14 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | [1] |

| Physical Form | Yellow Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at room temperature in a dry, sealed container | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). Two common procedures are outlined below.

Experimental Protocol 1: Using Sodium Hydride in DMF

This protocol utilizes a strong base, sodium hydride, to deprotonate the aniline, facilitating its reaction with Boc anhydride.

Reagents and Materials:

| Reagent | Molar Equivalent |

| 4-bromo-2-nitroaniline | 1.0 |

| Sodium Hydride (NaH) | 1.6 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |

| N,N-Dimethylformamide (DMF) | Solvent |

| Ethyl Acetate (EtOAc) | for Chromatography |

| Hexanes | for Chromatography |

Procedure:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in N,N-dimethylformamide (DMF) at 0°C, slowly add sodium hydride (1.6 eq.).[1]

-

Stir the mixture for 30 minutes at 0°C.[1]

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DMF dropwise to the reaction mixture.[1]

-

Allow the reaction to stir for 16 hours at room temperature.[2]

-

Quench the reaction with water and extract the product with methyl tertiary butyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes to yield this compound as a yellow solid.[1][2] A yield of 51% has been reported for this method.[1][2]

Experimental Protocol 2: Using Triethylamine and DMAP in Dichloromethane

This alternative method employs a milder base system, suitable for substrates sensitive to stronger bases.

Reagents and Materials:

| Reagent | Molar Equivalent |

| 4-bromo-2-nitroaniline | 1.0 |

| Triethylamine (Et₃N) | 3.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 2.0 |

| 4-(Dimethylamino)pyridine (DMAP) | 0.01 |

| Dichloromethane (CH₂Cl₂) | Solvent |

Procedure:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (3.0 eq.).[3]

-

Add di-tert-butyl dicarbonate (2.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.01 eq.).[3]

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography as described in Protocol 3.1. A reported yield for this method is 90%.[3]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly as a scaffold for creating libraries of compounds for screening. The bromo-substituent provides a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized.

Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound serves as a key starting material for the synthesis of potent and selective Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The general synthetic strategy involves a Suzuki coupling reaction to introduce diversity at the 4-position, followed by reduction of the nitro group and subsequent amide bond formation.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Reagents and Materials:

| Reagent | Molar Equivalent |

| This compound | 1.0 |

| Arylboronic acid (e.g., thiophen-2-ylboronic acid) | 1.3 |

| Potassium Carbonate (K₂CO₃) | 3.0 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.07 |

| 1,2-Dimethoxyethane (DME) / Water | Solvent (e.g., 10:1 mixture) |

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.07 eq.).[1][4]

-

Add a degassed mixture of 1,2-dimethoxyethane (DME) and water as the solvent.[4]

-

Heat the reaction mixture to 90°C and stir for 20 hours.[1]

-

After cooling to room temperature, filter the reaction mixture through Celite.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting product by column chromatography.

The following diagram illustrates the synthetic pathway from 4-bromo-2-nitroaniline to a potential HDAC inhibitor, highlighting the role of this compound.

Caption: Synthetic pathway to bioactive molecules.

Intermediate in the Synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

This carbamate is also utilized in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers. The synthetic logic is similar, where the bromo- and nitro-functionalities are sequentially manipulated to build the final inhibitor structure. A patent describes the use of this compound in a reaction with Cs₂CO₃ and Xantphos in a toluene/dioxane mixture as part of the synthesis of pyrimidine-based FGFR4 inhibitors.[5]

The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

Caption: Drug discovery workflow.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse chemical entities. The protocols and applications outlined in this guide demonstrate its utility in constructing complex molecules with potential therapeutic value, particularly in the development of enzyme inhibitors. Researchers and scientists can leverage the properties of this versatile intermediate to accelerate their drug development programs.

References

- 1. rsc.org [rsc.org]

- 2. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 5. US9434697B2 - Pyrimidine FGFR4 inhibitors - Google Patents [patents.google.com]

In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (4-bromo-2-nitrophenyl)carbamate , a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the title compound.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the bromo and nitro functionalities on the phenyl ring, coupled with the Boc-protected amine, allows for a variety of subsequent chemical modifications, such as cross-coupling reactions and reductions, making it a versatile intermediate for creating diverse molecular scaffolds. This guide presents two reliable methods for its synthesis from commercially available starting materials and provides a thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-protection of 4-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). Two effective protocols are presented below.

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A employs triethylamine and DMAP as bases in dichloromethane, offering a straightforward procedure at room temperature.[1][2][3] Method B utilizes sodium hydride in DMF, which is suitable for achieving complete deprotonation of the aniline.[4] A two-step, high-yield variant of Method A is also described.[5][6]

Method A: Using Triethylamine and DMAP [1][2][3]

-

Materials:

-

4-Bromo-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N or TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

-

Procedure:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).

-

Add di-tert-butyl dicarbonate (1.5 - 2.0 eq) and a catalytic amount of DMAP (0.01 - 0.05 eq).

-

Stir the reaction mixture at room temperature for 5 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method B: Using Sodium Hydride [4]

-

Materials:

-

4-Bromo-2-nitroaniline

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF at 0°C, slowly add sodium hydride (1.6 eq).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

High-Yield Two-Step Protocol [5][6]

-

Initially, treat 4-bromo-2-nitroaniline with an excess of di-tert-butyl dicarbonate in the presence of a base to form the bis-Boc protected intermediate.

-

Subsequently, selectively cleave one of the Boc groups using trifluoroacetic acid (TFA) in dichloromethane to yield the mono-Boc protected product, this compound, in a reported total yield of 95%.[5][6]

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [7] |

| Molecular Weight | 317.14 g/mol | |

| Appearance | Yellow solid | [4] |

| Boiling Point | 337.8 ± 32.0 °C at 760 mmHg | [8] |

| Purity | >95% (typical) | [7] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. Predicted shifts would show signals for the tert-butyl protons (singlet, ~1.5 ppm) and aromatic protons. |

| ¹³C NMR | Data not available in the searched literature. Predicted shifts would include signals for the tert-butyl group, the carbamate carbonyl, and the aromatic carbons. |

| IR (Infrared) | Data not available in the searched literature. Expected characteristic peaks would include N-H stretching, C=O stretching of the carbamate, and C-NO₂ stretching. |

| Mass Spectrometry | Data not available in the searched literature. The expected molecular ion peak would be observed. |

Safety Information

-

4-Bromo-2-nitroaniline: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.

-

Di-tert-butyl dicarbonate: Flammable solid, harmful if swallowed, causes serious eye irritation, and is harmful if inhaled.

-

Sodium Hydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

-

Triethylamine and DMAP: Toxic and corrosive.

-

Dichloromethane and Dimethylformamide: Hazardous solvents.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 327046-79-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of tert-Butyl (4-bromo-2-nitrophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (4-bromo-2-nitrophenyl)carbamate. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings, particularly in the synthesis of pharmacologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H (H3) |

| ~7.8 - 8.0 | dd | 1H | Ar-H (H5) |

| ~7.5 - 7.7 | d | 1H | Ar-H (H6) |

| ~9.5 - 9.8 | s | 1H | N-H |

| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 - 154 | C=O (carbamate) |

| ~138 - 140 | Ar-C (C2-NO₂) |

| ~135 - 137 | Ar-C (C4-Br) |

| ~130 - 132 | Ar-C (C1-NH) |

| ~128 - 130 | Ar-CH (C5) |

| ~125 - 127 | Ar-CH (C3) |

| ~120 - 122 | Ar-CH (C6) |

| ~82 - 84 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium | N-H stretch |

| ~2980 - 2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (carbamate) |

| ~1520 - 1560 | Strong | N-O asymmetric stretch (nitro) |

| ~1340 - 1370 | Strong | N-O symmetric stretch (nitro) |

| ~1580 - 1610 | Medium-Weak | C=C stretch (aromatic) |

| ~1050 - 1150 | Medium | C-N stretch |

| ~550 - 650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 316/318 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 260/262 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 216/218 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |

| 199/201 | [M - Boc - OH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background scan with an empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition:

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for such compounds.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

-

Fragmentation: If fragmentation data is desired, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

-

-

Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio, resulting in two peaks separated by 2 m/z units). Analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the key structural features and a general workflow for the spectroscopic analysis of this compound.

Solubility of "tert-Butyl (4-bromo-2-nitrophenyl)carbamate" in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-bromo-2-nitrophenyl)carbamate. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and other advanced materials. This document outlines the predicted solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in this process.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of this compound contains several functional groups that influence its overall polarity and, consequently, its solubility profile:

-

tert-Butylcarbamate Group: The bulky, nonpolar tert-butyl group contributes to the molecule's lipophilicity, suggesting a preference for less polar solvents. The carbamate moiety itself introduces some polarity and potential for hydrogen bonding.

-

Bromophenyl Group: The presence of a bromine atom on the phenyl ring increases the molecular weight and introduces a degree of polarity.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and is highly polar, which can enhance solubility in more polar solvents.

The interplay of these functional groups results in a molecule with a moderate overall polarity. It is expected to be more soluble in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.

Predicted Solubility Profile

| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A versatile solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Similar to DMSO, it is a good solvent for many polar and nonpolar compounds. | |

| Acetonitrile (ACN) | C₂H₃N | Moderate | A polar aprotic solvent that should effectively solvate the molecule. | |

| Acetone | C₃H₆O | Moderate | Its moderate polarity should allow for good dissolution. | |

| Polar Protic | Methanol (MeOH) | CH₃OH | Moderate | Capable of hydrogen bonding, which can interact with the carbamate and nitro groups. |

| Ethanol (EtOH) | C₂H₅OH | Moderate to Low | Less polar than methanol, which may result in slightly lower solubility. | |

| Weakly Polar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to High | A good solvent for a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A versatile ether-based solvent. | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate to Low | Less polar than other aprotic solvents, which may limit solubility. | |

| Nonpolar | Toluene | C₇H₈ | Low | The aromatic ring may have some favorable interactions, but overall polarity is low. |

| Hexane | C₆H₁₄ | Very Low | As a nonpolar alkane, it is unlikely to be a good solvent for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the thermodynamic solubility of a solid compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This in-depth guide provides a foundational understanding of the solubility of this compound. By following the outlined experimental protocol, researchers can generate reliable and accurate quantitative data, which is essential for the successful application of this compound in their research and development endeavors.

References

The Pivotal Role of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (4-bromo-2-nitrophenyl)carbamate has emerged as a key building block, particularly in the synthesis of heterocyclic compounds with significant pharmacological activity. Its unique trifunctional nature—a Boc-protected amine, a nitro group amenable to reduction, and a bromine atom ready for cross-coupling reactions—provides a powerful handle for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this important intermediate, complete with experimental protocols and pathway visualizations to aid researchers in its effective utilization.

Physicochemical Properties and Safety Data

This compound is a solid at room temperature with a boiling point of 337.8±32.0 °C at 760 mmHg.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 327046-79-7 | |

| Molecular Formula | C₁₁H₁₃BrN₂O₄ | |

| Molecular Weight | 317.14 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, room temperature |

Safety Information:

| Hazard | Description |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |

Note: For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of similar Boc-protected nitroanilines.[2] The general strategy involves the protection of the amino group of 4-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in the chosen anhydrous solvent.

-

To this solution, add triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its capacity to serve as a precursor for a variety of complex molecules, most notably substituted benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[3][4] The synthetic strategy typically involves two key transformations: reduction of the nitro group followed by cyclization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like iron powder in acidic media or tin(II) chloride.[2][5] This yields tert-butyl (2-amino-4-bromophenyl)carbamate, a key diamine precursor.

Experimental Protocol: Reduction to tert-Butyl (2-amino-4-bromophenyl)carbamate

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tert-butyl (2-amino-4-bromophenyl)carbamate, which can often be used in the next step without further purification.

Synthesis of Benzimidazole Derivatives

The resulting tert-butyl (2-amino-4-bromophenyl)carbamate is a versatile intermediate for the synthesis of benzimidazoles.[3][4] Cyclization can be achieved by reacting the diamine with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.[6]

Experimental Protocol: Synthesis of a 2-Substituted-5-bromo-1H-benzimidazole Derivative

Materials:

-

tert-Butyl (2-amino-4-bromophenyl)carbamate

-

An appropriate aldehyde (R-CHO)

-

An oxidizing agent (e.g., sodium metabisulfite, air)

-

A suitable solvent (e.g., ethanol, DMF)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

-

If necessary, add a catalytic amount of acid.

-

Stir the reaction mixture at room temperature or with gentle heating. An oxidizing agent may be added to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, the Boc protecting group may be removed in situ or in a subsequent step by treatment with an acid (e.g., trifluoroacetic acid or HCl in an appropriate solvent).

-

Work-up typically involves neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography.

Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| tert-Butyl (2-nitrophenyl)carbamate | 9.65 (bs, 1H), 8.55 (d, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 7.08 (t, J=8Hz, 1H), 1.54 (s, 9H) | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 | [7] |

| tert-Butyl (4-bromophenyl)carbamate | 7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 | [7] |

Conclusion

This compound is a strategically important synthetic intermediate that offers multiple avenues for the synthesis of complex, biologically active molecules. Its facile preparation and the orthogonal reactivity of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate its application in the synthesis of novel compounds with therapeutic potential. Further exploration of its reactivity, particularly in cross-coupling reactions involving the bromo substituent, is likely to uncover even broader applications in the future.

References

- 1. This compound | 327046-79-7 [sigmaaldrich.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

The Versatile Building Block: A Technical Guide to tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional cores of advanced materials. A key player in the synthetic chemist's arsenal is the strategically functionalized building block, a molecule designed for efficient and versatile construction of complex molecular architectures. This technical guide focuses on one such pivotal molecule: tert-butyl (4-bromo-2-nitrophenyl)carbamate .

This compound, featuring a bromine atom, a nitro group, and a protected amine on a benzene ring, offers a unique combination of reactive sites. The interplay of these functionalities allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines. This guide will provide an in-depth exploration of the utility of this compound as a building block, presenting key reaction pathways, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthetic Strategy: From Starting Material to Heterocyclic Core

The primary synthetic utility of this compound lies in its facile conversion to tert-butyl (4-bromo-2-aminophenyl)carbamate. This transformation, typically achieved through the reduction of the nitro group, unmasks an o-phenylenediamine-like structure, a classic precursor for the synthesis of fused bicyclic heterocycles.

The general workflow for the utilization of this compound in heterocyclic synthesis is depicted below.

Figure 1: General synthetic workflow.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of benzimidazoles from tert-butyl (4-bromo-2-aminophenyl)carbamate typically involves a condensation and subsequent cyclization reaction with either an aldehyde or a carboxylic acid (or its derivatives).[4][5][6]

Experimental Protocol: Synthesis of a 6-Bromo-1H-benzo[d]imidazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-substituted-6-bromo-1H-benzo[d]imidazole from tert-butyl (4-bromo-2-aminophenyl)carbamate.

Step 1: Reduction of this compound

A solution of this compound (1.0 eq) in ethanol is treated with a reducing agent such as tin(II) chloride (SnCl2·2H2O) (5.0 eq) at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (4-bromo-2-aminophenyl)carbamate.

Step 2: Cyclization to form the Benzimidazole Ring

tert-Butyl (4-bromo-2-aminophenyl)carbamate (1.0 eq) and a substituted aldehyde (1.1 eq) are dissolved in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of an acid, such as acetic acid, or an oxidizing agent like sodium metabisulfite can be added to facilitate the reaction.[7] The mixture is heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal. The crude product is then purified by recrystallization or column chromatography.

Table 1: Representative Quantitative Data for Benzimidazole Synthesis

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzaldehyde | Na3AlF6, 50°C | 2-Phenyl-1H-benzo[d]imidazole | Good to High | [7] |

| o-Phenylenediamine | Aromatic Aldehydes | In(OTf)3, rt, solvent-free | 2-Substituted-1H-benzo[d]imidazoles | Excellent | [7] |

| o-Phenylenediamine | Formic Acid | Heat, 100°C | 1H-Benzo[d]imidazole | - | [8] |

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including anticancer and antimicrobial activities.[9][10][11] The synthesis of quinoxalines from tert-butyl (4-bromo-2-aminophenyl)carbamate involves the condensation reaction with a 1,2-dicarbonyl compound.[12][13][14]

Experimental Protocol: Synthesis of a 6-Bromoquinoxaline Derivative

This protocol provides a general method for synthesizing a 2,3-disubstituted-6-bromoquinoxaline.

Step 1: Reduction of this compound

(Follow the procedure described in the benzimidazole synthesis section).

Step 2: Cyclization to form the Quinoxaline Ring

To a solution of tert-butyl (4-bromo-2-aminophenyl)carbamate (1.0 eq) in a solvent like ethanol or acetic acid, a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) is added. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Table 2: Representative Quantitative Data for Quinoxaline Synthesis

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, 25°C | 2,3-Diphenylquinoxaline | 92 | [13] |

| o-Phenylenediamine | Glyoxal | Microwave, 160W, 60s | Quinoxaline | - | |

| o-Phenylenediamine | α-Diketones | TiO2-Pr-SO3H, EtOH | 2,3-Disubstituted Quinoxalines | up to 95 | [15] |

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound, particularly benzimidazoles and quinoxalines, have been shown to exhibit significant anticancer activity. This is often achieved through the inhibition of key signaling pathways that are dysregulated in cancer cells.

For instance, certain quinoxaline derivatives have been identified as dual inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) signaling pathways.[16] These pathways are crucial for cell growth, proliferation, and survival, and their simultaneous inhibition can be a powerful strategy in cancer therapy.

Figure 2: PI3K/mTOR signaling pathway inhibition.

Similarly, benzimidazole derivatives have been shown to target various components of cancer signaling cascades, including receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and downstream effectors such as the BRAF kinase.[17] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its strategic functionalization allows for the efficient construction of benzimidazole and quinoxaline scaffolds through a straightforward synthetic sequence involving nitro group reduction followed by cyclization. The resulting heterocyclic derivatives are of significant interest in drug discovery, particularly in the development of novel anticancer agents that target critical cellular signaling pathways. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this remarkable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijariie.com [ijariie.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Bromo and Nitro Groups in tert-Butyl (4-bromo-2-nitrophenyl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and tert-butoxycarbonyl (Boc)-protected amine functionalities on the aromatic ring imparts a distinct and selective reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of the bromo and nitro groups, with a focus on their behavior in key organic transformations including palladium-catalyzed cross-coupling reactions and selective reductions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the effective utilization of this valuable building block.

Introduction: A Molecule of Tunable Reactivity

The chemical behavior of this compound is governed by the electronic interplay of its substituents. The nitro group, being strongly electron-withdrawing, exerts the most profound influence on the molecule's reactivity. Its position ortho to the amine and meta to the bromine atom creates a unique electronic environment. The Boc-protecting group on the amine modulates the electron-donating character of the nitrogen, preventing it from interfering with many of the desired transformations.

The primary reactive sites for the transformations discussed in this guide are the carbon-bromine bond and the nitro group. The bromo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an amine, a crucial functional group in many biologically active molecules. The ortho-nitro group also activates the bromo group for nucleophilic aromatic substitution, although this pathway is often less utilized in complex syntheses compared to cross-coupling reactions.

Synthesis of this compound

The title compound is typically synthesized from commercially available 4-bromo-2-nitroaniline via protection of the amino group with a tert-butoxycarbonyl (Boc) group. Several protocols have been reported, with variations in the base and solvent system.

Experimental Protocol: Boc Protection of 4-bromo-2-nitroaniline [1][2]

-

Materials:

-

4-bromo-2-nitroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane, add triethylamine (3.0 eq.).

-

Add di-tert-butyl dicarbonate (1.5 eq.) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

-

Reactivity of the Bromo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom in this compound is readily displaced in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in the synthesis of complex molecules, allowing for the introduction of a wide variety of substituents at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromo group is efficiently coupled with a range of boronic acids and their derivatives. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable base.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (7) | K₂CO₃ | DME/H₂O | 90 | 20 | Not specified | [3][4] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | Not specified | [1] |

| 3 | 3,5-Dimethylisoxazol-4-yl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 62 | [5] |

| 4 | 2-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 95 | [6] |

| 5 | 3-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2.5 | 90 | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][5][6]

-

Materials:

-

This compound

-

Appropriate boronic acid or boronate ester (1.3 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-7 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)

-

1,4-Dioxane or Dimethoxyethane (DME) and Water (typically in a 3:1 to 7:3 v/v ratio)

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid derivative, the base, and the palladium catalyst.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to the specified temperature (90-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

-

The filtrate is then subjected to an aqueous work-up, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by flash chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples for the amination of this compound are not prevalent in the searched literature, the reactivity of the bromo group in Suzuki coupling suggests its high suitability for this transformation as well. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Amine (1.1-1.2 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq.)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

-

Add the base, this compound, and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Reactivity of the Nitro Group: Selective Reduction to an Amine

The nitro group in this compound and its derivatives can be selectively reduced to an amine, a key transformation in the synthesis of many pharmaceutical agents. The challenge lies in achieving this reduction without affecting the bromo group or other sensitive functionalities that may have been introduced. Several methods have proven effective for this chemoselective reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. While standard catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation, careful control of reaction conditions or the use of alternative catalysts can prevent this side reaction.

Experimental Protocol: Catalytic Hydrogenation [1]

-

Materials:

-

Nitro-substituted aryl carbamate (e.g., product from Suzuki coupling)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) and/or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the nitro compound in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).

-

Add the 10% Pd/C catalyst to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.

-

Chemical Reduction

Chemical reducing agents offer an alternative to catalytic hydrogenation and can be particularly useful when avoiding high-pressure setups is desirable. Reagents such as tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are commonly employed for the selective reduction of aromatic nitro groups.

Experimental Protocol: Reduction with Sodium Dithionite [6]

-

Materials:

-

Nitro-substituted aryl carbamate

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane and Water

-

-

Procedure:

-

Dissolve the nitro compound in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate followed by sodium dithionite.

-

Heat the reaction mixture (e.g., to 110 °C) and stir for the required time (typically 1 hour).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product as needed.

-

Table 2: Comparison of Methods for Selective Nitro Group Reduction

| Method | Reducing Agent | Catalyst | Solvent | Temp. | Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂ | 10% Pd/C | MeOH/EtOAc | RT | Clean, high yielding | Potential for dehalogenation |

| Chemical Reduction | Na₂S₂O₄ | None | Dioxane/H₂O | 110 °C | Avoids H₂ gas, good for some substrates | Requires higher temperatures, waste disposal |

| Chemical Reduction | SnCl₂·2H₂O | None | EtOH | Reflux | Good selectivity, widely used | Stoichiometric tin waste |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The bromo and nitro groups exhibit distinct and predictable reactivity, allowing for a stepwise and selective functionalization of the aromatic ring. The bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. The nitro group, in turn, can be chemoselectively reduced to an amine, providing a key functional group for further derivatization. This guide has provided a detailed overview of these transformations, including quantitative data and experimental protocols, to empower researchers in the strategic application of this important building block in their synthetic endeavors.

References

- 1. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 4. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 5. Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Boc-Protection of 4-bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl (4-bromo-2-nitrophenyl)carbamate through the Boc-protection of 4-bromo-2-nitroaniline. The document details the reaction mechanism, experimental protocols, and quantitative data associated with this critical transformation in organic synthesis.

The protection of amine functionalities is a cornerstone of modern synthetic chemistry, enabling the selective modification of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] For electron-deficient anilines, such as 4-bromo-2-nitroaniline, the decreased nucleophilicity of the amino group necessitates specific reaction conditions to achieve high yields.

Data Presentation: Reaction Parameters

The following table summarizes the typical reagents, solvents, and conditions employed for the Boc-protection of anilines, adaptable for 4-bromo-2-nitroaniline. Due to the electron-withdrawing nature of the nitro and bromo substituents, a catalyst is often beneficial to drive the reaction to completion.

| Parameter | Description | Typical Values/Reagents | Notes |

| Substrate | 4-bromo-2-nitroaniline | 1.0 equivalent | Starting material. |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | The primary reagent for introducing the Boc group.[2] |

| Solvent | Anhydrous Aprotic Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane | Chosen based on substrate solubility and reaction temperature. |

| Base (Optional but recommended) | Tertiary Amine or Inorganic Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Neutralizes the acid byproduct of the reaction.[3] |

| Catalyst (Optional but recommended) | Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Significantly accelerates the reaction rate for deactivated anilines.[2] |

| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | Typically started at 0 °C with the addition of Boc₂O and allowed to warm to room temperature. | |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. | |

| Work-up | Aqueous wash and extraction | Water, Brine, Saturated NaHCO₃ solution | To remove water-soluble byproducts and unreacted reagents. |

| Purification | Column Chromatography or Recrystallization | Silica gel with a hexane/ethyl acetate gradient | To isolate the pure product. |

| Expected Yield | High | 85-95% | Yields can be high under optimized conditions. For the closely related 4-bromoaniline, yields of 95% have been reported.[4] |

Experimental Protocols

This section provides a detailed methodology for the Boc-protection of 4-bromo-2-nitroaniline.

Materials and Reagents:

-

4-bromo-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction scheme for the Boc-protection of 4-bromo-2-nitroaniline.

References

The Versatile Role of tert-Butyl (4-bromo-2-nitrophenyl)carbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-Butyl (4-bromo-2-nitrophenyl)carbamate has emerged as a key intermediate in the synthesis of a range of biologically active molecules, particularly in the realm of oncology. Its unique structural features—a Boc-protected amine, a reactive bromo substituent, and a nitro group amenable to chemical transformation—provide a powerful scaffold for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound serves as a pivotal starting material in the synthesis of targeted therapies, most notably histone deacetylase (HDAC) inhibitors and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The nitro group can be readily reduced to an amine, which then serves as a key pharmacophoric element or a point for further chemical elaboration.

Quantitative Data Summary

The following tables summarize the inhibitory activities of compounds synthesized using this compound as a key precursor.

Table 1: Inhibitory Activity of Benzamide-Based HDAC Inhibitors

| Compound | Target | IC50 (nM) |

| BA1 | HDAC1 | 4.8 |

| BA3 | HDAC1 | 4.8 |

| BA1 | HDAC2 | >10,000 |

| BA3 | HDAC2 | 39.9 |

| BA1 | HDAC3 | >10,000 |

| BA3 | HDAC3 | >10,000 |

| BA1 | HDAC6 | >10,000 |

| BA3 | HDAC6 | >10,000 |

| Reference Compounds | ||

| Vorinostat | HDAC1 | - |

| Entinostat | HDAC1 | - |

| Tacedinaline | HDAC1 | - |

| Data sourced from a study on benzamide-based radiotracers for imaging HDAC1 and 2.[1] |

Table 2: Inhibitory Activity of Isatin-Based HDAC Inhibitors

| Compound | Target | IC50 (µM) |

| 9n | HDAC1 | 0.032 |

| 9n | HDAC2 | 0.256 |

| 9n | HDAC3 | 0.311 |

| MS-275 (Entinostat) | HDAC1 | 0.163 |

| MS-275 (Entinostat) | HDAC2 | 0.396 |

| MS-275 (Entinostat) | HDAC3 | 0.605 |

| Data from a study on novel HDAC inhibitors with isatin-based caps.[2] |

Table 3: Inhibitory Activity of a Pyrimidine-Based FGFR4 Inhibitor

| Compound # | Target | IC50 (µM) |

| 100 | FGFR4 | <0.001 |

| 100 | FGFR1 | >10.0 |

| Data from a patent for pyrimidine FGFR4 inhibitors.[3] |

Key Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.

Synthesis of this compound

A two-step synthesis has been reported to provide higher yields compared to a one-step process.[1]

-

Bis-Boc Protection: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in tetrahydrofuran (THF), triethylamine (2.5 equivalents) and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP) (0.2 equivalents) are added. Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) is then added, and the reaction is stirred at room temperature.

-

Selective Deprotection: The resulting bis-Boc protected intermediate is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to selectively cleave one Boc group, affording this compound in high yield (95% over two steps).[1]

An alternative one-step procedure involves the reaction of 4-bromo-2-nitroaniline with sodium hydride and di-tert-butyl dicarbonate in dimethylformamide (DMF).[4]

Suzuki Coupling Reaction

This reaction is a cornerstone for introducing molecular diversity.

A mixture of this compound (1 equivalent), a suitable boronic acid (1.3 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.07 equivalents) in a solvent system like 1,4-dioxane and water is degassed and heated.[4][5][6][7] The reaction progress is monitored by thin-layer chromatography (TLC).

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in the synthesis of many final products.

-

Using Hydrazine Hydrate and Ferric Chloride: To a solution of the nitro-containing intermediate in methanol, hydrazine hydrate and a catalytic amount of ferric chloride are added. The mixture is heated to facilitate the reduction.[4]

-

Using Palladium on Carbon (Pd/C) and Hydrogen: The nitro compound is dissolved in a suitable solvent like ethanol and methanol, and 10% Pd/C is added. The mixture is then stirred under a hydrogen atmosphere.[4]

-

Using Sodium Dithionite: The nitro compound is treated with sodium dithionite (Na₂S₂O₄) and sodium bicarbonate in a mixture of dioxane and water at elevated temperatures.[1]

Visualizing the Molecular Landscape

The following diagrams illustrate the signaling pathways targeted by the molecules synthesized from this compound, as well as a general experimental workflow.

Caption: Simplified HDAC signaling pathway and the point of intervention by inhibitors.

Caption: Overview of the FGFR4 signaling cascade and its inhibition.

Caption: General synthetic workflow utilizing the title compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective HDAC and FGFR4 inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic routes are generally robust, relying on well-established and high-yielding reactions. The data presented herein provides a solid foundation for researchers and scientists to leverage this compound in their drug discovery programs, paving the way for the creation of next-generation therapeutics.

References

- 1. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9434697B2 - Pyrimidine FGFR4 inhibitors - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 6. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 7. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

Methodological & Application

Suzuki coupling protocol using "tert-Butyl (4-bromo-2-nitrophenyl)carbamate"

An Application Note and Protocol for the Suzuki-Miyaura Coupling of tert-Butyl (4-bromo-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The presence of a nitro group, a strong electron-withdrawing group, on the aryl bromide generally enhances its reactivity in the rate-determining oxidative addition step of the catalytic cycle.[4][5] The protocols provided herein are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.[6][7][8]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[3]

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acid coupling partners.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Syringes and needles

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl (2-nitro-4-arylphenyl)carbamate.[7]

Data Presentation

The following table summarizes representative data for the Suzuki coupling of aryl bromides with functionalities similar to this compound, highlighting expected yields under various conditions.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |